

# Application Notes and Protocols:

## Intracerebroventricular (ICV) Injection of JMV 449 Acetate in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: JMV 449 acetate

Cat. No.: B10825024

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

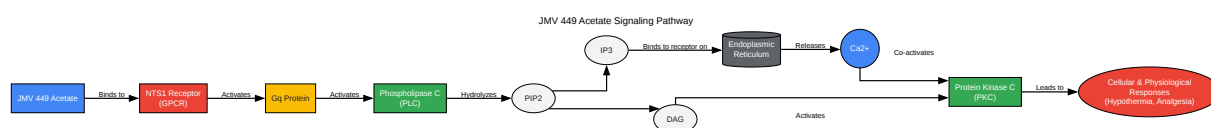
**JMV 449 acetate** is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13).[1][2][3] It functions as a neurotensin receptor agonist with high affinity, demonstrating significantly greater resistance to degradation compared to native neurotensin.[1] Intracerebroventricular (ICV) administration of **JMV 449 acetate** in mice has been shown to elicit pronounced and long-lasting physiological effects, including hypothermia and analgesia.[1][2][3] These characteristics make **JMV 449 acetate** a valuable tool for investigating the central effects of neurotensin receptor stimulation in vivo.

### Mechanism of Action

**JMV 449 acetate** exerts its effects by binding to and activating neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). NTS1 is a G protein-coupled receptor (GPCR) that, upon agonist binding, activates a Gq protein subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). The increase in cytosolic Ca<sup>2+</sup> and the presence of DAG collectively activate protein kinase C

(PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses.

## Signaling Pathway Diagram



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Caption: **JMV 449 Acetate** Signaling Pathway.

## Quantitative Data

The following table summarizes the in vivo effects of intracerebroventricularly administered **JMV 449 acetate** in mice, based on available literature.

Parameter	Dose Range (per mouse)	Observed Effect	Duration of Effect	Reference
Hypothermia	0.3 - 3 nmol	Dose-dependent decrease in rectal temperature.	Potent and long-lasting.	[1]
Analgesia (Tail-flick test)	0.3 - 3 nmol	Dose-dependent increase in tail-flick latency.	Potent and long-lasting.	[1]

Note: The referenced study abstract describes these effects as "highly potent and long-lasting" but does not provide specific quantitative values for temperature change or tail-flick latency.

Researchers should consult the full publication for detailed dose-response curves.

## Experimental Protocols

### Preparation of JMV 449 Acetate Solution for ICV Injection

Materials:

- **JMV 449 acetate** powder
- Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Determine the desired concentration: Based on the target dose per mouse and the injection volume (typically 2-5  $\mu\text{L}$ ), calculate the required concentration of the **JMV 449 acetate** solution. For example, for a 1 nmol dose in a 2  $\mu\text{L}$  injection volume, a 0.5 mM solution is needed.
- Weigh the peptide: Accurately weigh the required amount of **JMV 449 acetate** powder in a sterile microcentrifuge tube.
- Solubilization: **JMV 449 acetate** is soluble in water.<sup>[2]</sup> Add the calculated volume of sterile saline or aCSF to the microcentrifuge tube.
- Mixing: Gently vortex the tube to dissolve the powder. If solubility is an issue, brief sonication in an ultrasonic bath can be used.
- Storage: The prepared solution should be stored at  $-20^{\circ}\text{C}$  in aliquots to avoid repeated freeze-thaw cycles.

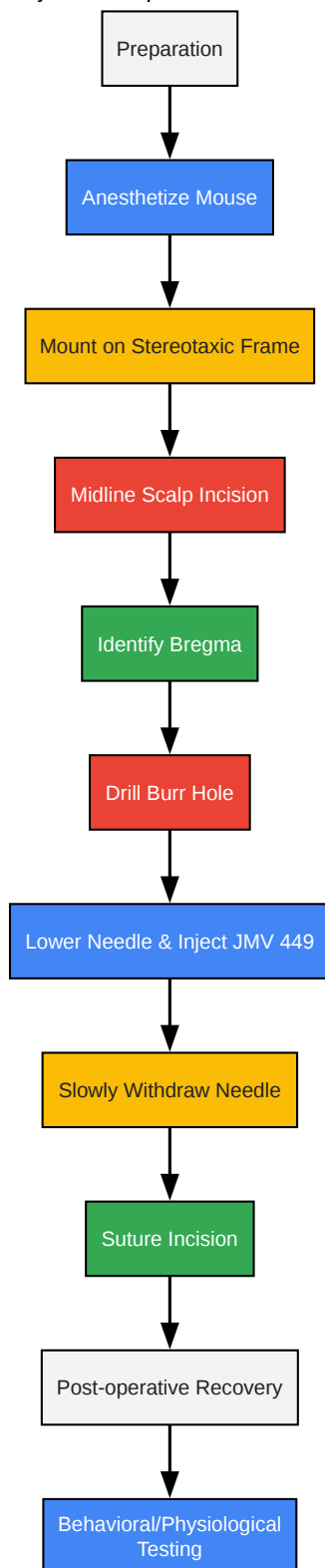
## Intracerebroventricular (ICV) Injection Procedure (Stereotaxic Method)

Materials:

- Adult male mice (e.g., Swiss albino)
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Stereotaxic apparatus
- Hamilton syringe (10  $\mu$ L) with a 26-gauge needle
- Surgical drill
- Surgical scissors and forceps
- Cotton swabs
- Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
- Suturing material or tissue adhesive
- Heating pad

Experimental Workflow Diagram

## ICV Injection Experimental Workflow



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Caption: ICV Injection Experimental Workflow.

## Protocol:

- **Anesthesia:** Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- **Stereotaxic Mounting:** Place the anesthetized mouse in the stereotaxic frame. Ensure the head is level in all three planes.
- **Surgical Preparation:** Shave the fur from the surgical area on the scalp. Clean the area with an antiseptic solution.
- **Incision:** Make a midline incision in the scalp to expose the skull.
- **Identification of Bregma:** Identify the bregma landmark on the skull.
- **Drilling:** Using the stereotaxic coordinates for the lateral ventricle (a typical coordinate for adult mice is approximately: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML):  $\pm 1.0$  mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface), carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.
- **Injection:**
  - Load the Hamilton syringe with the **JMV 449 acetate** solution, ensuring there are no air bubbles.
  - Mount the syringe on the stereotaxic arm and slowly lower the needle to the target DV coordinate.
  - Infuse the solution (e.g., 2-5  $\mu\text{L}$ ) over a period of 1-2 minutes to allow for diffusion and minimize backflow.
- **Needle Withdrawal:** Leave the needle in place for an additional 1-2 minutes post-injection before slowly retracting it.
- **Suturing:** Suture the scalp incision or close it with tissue adhesive.

- **Recovery:** Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia. Monitor the animal until it is fully ambulatory.
- **Post-operative Care:** Provide appropriate post-operative care, including analgesics as required by institutional guidelines.

## Assessment of Hypothermia

Materials:

- Rectal thermometer for small rodents
- Timer

Protocol:

- **Baseline Measurement:** Measure the baseline rectal temperature of the mouse before the ICV injection.
- **Post-injection Measurements:** Following the ICV injection and recovery from anesthesia, measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) to determine the time course and magnitude of the hypothermic effect.
- **Data Analysis:** Compare the post-injection temperatures to the baseline temperature and to a vehicle-injected control group.

## Assessment of Analgesia (Tail-Flick Test)

Materials:

- Tail-flick analgesia meter
- Timer

Protocol:

- **Baseline Measurement:** Determine the baseline tail-flick latency for each mouse before the ICV injection. This is the time it takes for the mouse to flick its tail away from a radiant heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
- **Post-injection Measurements:** At various time points after the ICV injection (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test.
- **Data Analysis:** Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula:  $\%MPE = [(post\text{-}injection\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$ . Compare the results between the **JMV 449 acetate**-treated group and a vehicle-injected control group.

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## References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
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